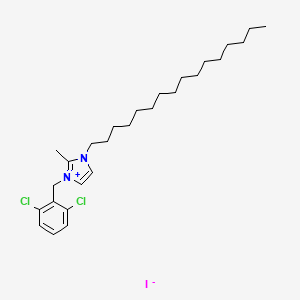
Aldometanib
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Aldometanib is a novel aldolase inhibitor that has garnered significant attention for its ability to activate lysosomal adenosine monophosphate-activated protein kinase (AMPK). This compound mimics glucose starvation, leading to various beneficial metabolic effects, including increased insulin sensitivity, lowered blood glucose levels, and decreased hepatic steatosis and fibrosis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Aldometanib involves the inhibition of aldolase, a key enzyme in the glycolytic pathway. The specific synthetic routes and reaction conditions for this compound are proprietary and have been developed through extensive research and collaboration between various scientific teams .
Industrial Production Methods: Industrial production of this compound requires stringent control of reaction conditions to ensure the purity and efficacy of the compound. The process involves large-scale synthesis, purification, and quality control measures to meet pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions: Aldometanib primarily undergoes inhibition reactions where it competes with fructose-1,6-bisphosphate for binding to aldolase at the lysosomal membrane . This inhibition leads to the activation of AMPK, which is a central regulator of energy homeostasis in cells .
Common Reagents and Conditions: The common reagents used in the synthesis and reactions involving this compound include various organic solvents and catalysts that facilitate the inhibition of aldolase . The conditions typically involve controlled temperatures and pH levels to ensure optimal activity and stability of the compound .
Major Products Formed: The major product formed from the reaction of this compound with aldolase is the activation of lysosomal AMPK, which subsequently leads to various downstream metabolic effects .
Scientific Research Applications
Aldometanib has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to study the inhibition of aldolase and its effects on metabolic pathways . In biology, this compound is utilized to investigate the role of AMPK in cellular energy homeostasis and its potential therapeutic applications . In medicine, this compound shows promise in treating metabolic diseases such as diabetes, obesity, and hepatic steatosis . Additionally, its potential to extend lifespan and improve overall health makes it a valuable compound for anti-aging research .
Mechanism of Action
Aldometanib exerts its effects by inhibiting aldolase, preventing fructose-1,6-bisphosphate from binding to the enzyme at the lysosomal membrane . This inhibition activates lysosomal AMPK, which then phosphorylates and activates various downstream targets involved in energy homeostasis . The activation of AMPK leads to the switching off of ATP-consuming anabolic pathways and the switching on of ATP-generating catabolic pathways, thereby restoring cellular energy balance .
Comparison with Similar Compounds
Similar Compounds:
- Metformin
- AICAR (5-Aminoimidazole-4-carboxamide ribonucleotide)
- MK-8722
Uniqueness of Aldometanib: This compound is unique in its ability to specifically activate lysosomal AMPK without affecting other pools of AMPK in the cell . This targeted activation reduces the risk of side effects commonly associated with non-specific AMPK activators . Additionally, this compound’s mechanism of mimicking glucose starvation provides a novel approach to regulating metabolic pathways and treating metabolic diseases .
Properties
Molecular Formula |
C27H43Cl2IN2 |
|---|---|
Molecular Weight |
593.5 g/mol |
IUPAC Name |
1-[(2,6-dichlorophenyl)methyl]-3-hexadecyl-2-methylimidazol-1-ium;iodide |
InChI |
InChI=1S/C27H43Cl2N2.HI/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-30-21-22-31(24(30)2)23-25-26(28)18-17-19-27(25)29;/h17-19,21-22H,3-16,20,23H2,1-2H3;1H/q+1;/p-1 |
InChI Key |
QGSVKLIYXRLMTB-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCCCCCN1C=C[N+](=C1C)CC2=C(C=CC=C2Cl)Cl.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















